molecular formula C18H12O B079990 Chrysene-5,6-oxide CAS No. 15131-84-7

Chrysene-5,6-oxide

Cat. No. B079990
CAS RN: 15131-84-7
M. Wt: 244.3 g/mol
InChI Key: VYYARLZUMSKDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysene-5,6-oxide (C5,6O) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in various fields, including medicine, environmental science, and material science. C5,6O is a highly reactive molecule that can undergo various chemical transformations, making it a versatile compound for scientific research.

Mechanism Of Action

The mechanism of action of Chrysene-5,6-oxide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. Chrysene-5,6-oxide can undergo various chemical transformations, including epoxidation, hydroxylation, and ring-opening reactions, which can lead to the formation of ROS. The ROS can then react with cellular components such as DNA, proteins, and lipids, leading to oxidative damage and cell death.

Biochemical And Physiological Effects

Chrysene-5,6-oxide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. Chrysene-5,6-oxide has also been shown to induce oxidative stress and DNA damage, leading to cell death. In addition, Chrysene-5,6-oxide has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

Chrysene-5,6-oxide has several advantages for lab experiments, including its high reactivity, versatility, and stability. Chrysene-5,6-oxide can undergo various chemical transformations, making it a useful tool for studying chemical reactions and mechanisms. However, Chrysene-5,6-oxide is also highly reactive and can be hazardous if not handled properly. In addition, Chrysene-5,6-oxide is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several future directions for research on Chrysene-5,6-oxide, including its potential applications in cancer therapy, environmental science, and material science. In cancer therapy, Chrysene-5,6-oxide could be further studied as a potential anti-tumor agent, either alone or in combination with other drugs. In environmental science, Chrysene-5,6-oxide could be used as a model compound for studying the fate and transport of PAHs in the environment. In material science, Chrysene-5,6-oxide could be used as a building block for the synthesis of functional materials with unique properties. Overall, the versatility and reactivity of Chrysene-5,6-oxide make it a promising compound for future research in various scientific fields.
In conclusion, Chrysene-5,6-oxide is a highly reactive and versatile compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Chrysene-5,6-oxide could lead to new discoveries and applications in various fields, making it a promising compound for scientific research.

Synthesis Methods

Chrysene-5,6-oxide can be synthesized by various methods, including the oxidation of chrysene using strong oxidizing agents such as peroxy acids or metal oxides. The most commonly used method for the synthesis of Chrysene-5,6-oxide is the oxidation of chrysene using m-chloroperbenzoic acid (m-CPBA) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification using column chromatography.

Scientific Research Applications

Chrysene-5,6-oxide has been extensively studied for its potential applications in various scientific fields, including cancer research, environmental science, and material science. In cancer research, Chrysene-5,6-oxide has been shown to have potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In environmental science, Chrysene-5,6-oxide has been used as a biomarker for PAH exposure and as a model compound for studying the fate and transport of PAHs in the environment. In material science, Chrysene-5,6-oxide has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles.

properties

CAS RN

15131-84-7

Product Name

Chrysene-5,6-oxide

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene

InChI

InChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-18H

InChI Key

VYYARLZUMSKDPQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35

synonyms

chrysene, K-region epoxide
chrysene-5,6-oxide

Origin of Product

United States

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